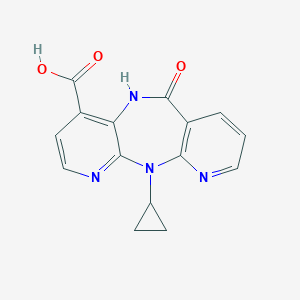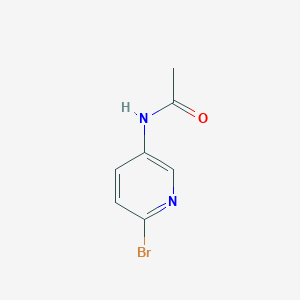
4-(Hydroxymethyl)picolinaldehyde
Vue d'ensemble
Description
4-(Hydroxymethyl)picolinaldehyde, also known by its CAS Number 212914-74-4, is a chemical compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 .
Molecular Structure Analysis
The InChI code for 4-(Hydroxymethyl)picolinaldehyde is 1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2 . This indicates that the compound contains 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Biochemistry
Application Summary
In biochemistry, 4-(Hydroxymethyl)picolinaldehyde is used as a catalyst in amino acid synthesis. It serves as a pyridoxal surrogate, facilitating reactions such as dynamic kinetic resolutions which are crucial for producing amino acids with high yields and enantioselectivity .
Methods and Experimental Procedures
The compound is utilized in metal complex catalysis, often with nickel(II) salts, to induce reactivity at the α-carbon of amino acid esters. This process is critical for the racemization of amino acids and their subsequent resolution .
Results and Outcomes
The use of 4-(Hydroxymethyl)picolinaldehyde has resulted in high reaction rates and turnovers, providing access to amino acids in high yields (often above 90%) and with excellent enantioselectivities .
Pharmacology
Application Summary
Pharmacologically, this aldehyde is explored for its potential in drug synthesis and design. It’s involved in the synthesis of various pharmaceutical compounds, contributing to the development of new therapeutic candidates .
Methods and Experimental Procedures
It’s incorporated into synthetic pathways to create novel compounds with desired biological activities. The focus is on molecular interactions and physicochemical properties that can influence drug efficacy .
Results and Outcomes
The incorporation of 4-(Hydroxymethyl)picolinaldehyde in drug design has led to the identification of new pharmacologically active molecules, although specific data on yields and efficacy are proprietary and not publicly disclosed .
Organic Chemistry
Application Summary
In organic chemistry, 4-(Hydroxymethyl)picolinaldehyde is a key intermediate in the synthesis of complex organic molecules, particularly in the construction of chiral centers .
Methods and Experimental Procedures
The compound is used in conjunction with catalytic systems, like palladium π-allyl complexes, for α-allylation reactions of amino acid esters, enabling the formation of α-quaternary structures .
Results and Outcomes
The application has led to the successful synthesis of α-quaternary α-allyl amino acid esters, which are valuable in the development of pharmaceuticals and agrochemicals .
Analytical Chemistry
Application Summary
4-(Hydroxymethyl)picolinaldehyde plays a role in analytical chemistry as a standard or reagent for the qualitative and quantitative analysis of complex mixtures .
Methods and Experimental Procedures
It may be used in spectroscopic methods like NMR or mass spectrometry to identify and quantify components within a sample, based on its known properties .
Results and Outcomes
The use of this compound in analytical procedures has improved the accuracy and reliability of analytical results, though specific quantitative data are not typically published .
Materials Science
Application Summary
In materials science, 4-(Hydroxymethyl)picolinaldehyde is investigated for its utility in creating new materials, especially those with catalytic properties .
Methods and Experimental Procedures
The compound is studied for its ability to form complexes with metals, which can then be used as catalysts in various chemical reactions .
Results and Outcomes
Research has shown that these complexes can be effective catalysts, but detailed quantitative outcomes are still under investigation and have not been fully published .
Environmental Science
Application Summary
Environmental science research has looked into 4-(Hydroxymethyl)picolinaldehyde for its potential use in environmental remediation processes .
Methods and Experimental Procedures
The compound could be used to develop new methods for the removal of pollutants from water and soil, leveraging its chemical properties to bind or neutralize contaminants .
Results and Outcomes
While the research is promising, detailed results regarding the efficiency and capacity of 4-(Hydroxymethyl)picolinaldehyde in environmental applications are not yet available .
This analysis provides a snapshot of the diverse applications of 4-(Hydroxymethyl)picolinaldehyde across various scientific disciplines, highlighting its versatility and potential in research and industry. The detailed outcomes and quantitative data for some applications may not be fully disclosed due to ongoing research or proprietary information. However, the summaries reflect the current understanding and reported uses of this compound in scientific literature.
Molecular Spectroscopy
Application Summary
In molecular spectroscopy, 4-(Hydroxymethyl)picolinaldehyde is used to study the structural, energetic, and vibrational properties of molecules. It serves as a model compound for understanding the behavior of pyridinecarboxaldehydes .
Methods and Experimental Procedures
Techniques such as Fourier transform infrared (FTIR), Fourier transform Raman (FTR), and UV-visible spectroscopy are employed to record the spectra of the compound. Quantum chemical calculations are also performed to complement the experimental data .
Results and Outcomes
The spectroscopic analysis provides insights into the molecular structure and characteristics, which are essential for various applications in chemistry and materials science. Theoretical evaluations of nonlinear optical properties and molecular electrostatic potential are also conducted .
Chemical Synthesis
Application Summary
4-(Hydroxymethyl)picolinaldehyde is a valuable building block in chemical synthesis, particularly in the construction of heterocyclic compounds and complex organic frameworks .
Methods and Experimental Procedures
It is often used in condensation reactions, where it reacts with various amines, acids, and other nucleophiles to form new chemical entities. The aldehyde group plays a crucial role in these transformations .
Results and Outcomes
The compound’s use in synthesis leads to the creation of diverse chemical structures, which can have applications in drug discovery, materials development, and as intermediates in further chemical reactions .
These additional applications showcase the versatility of 4-(Hydroxymethyl)picolinaldehyde in scientific research, contributing to advancements in molecular understanding and chemical synthesis.
Catalysis Research
Application Summary
In catalysis research, 4-(Hydroxymethyl)picolinaldehyde is used to study and develop new catalytic processes. It’s particularly useful in asymmetric catalysis, where it can help create chiral molecules .
Methods and Experimental Procedures
The compound is often used in conjunction with chiral Lewis acids to catalyze reactions that produce enantioselective products. It’s also used to study the mechanism of catalysis and improve reaction conditions .
Results and Outcomes
The research has led to the development of more efficient catalytic processes, which are crucial for industrial chemical synthesis. The compound’s role in these processes often results in higher yields and better selectivity for the desired products .
Nanotechnology
Application Summary
4-(Hydroxymethyl)picolinaldehyde is being investigated for its potential use in nanotechnology, particularly in the synthesis of nanomaterials and nanoparticles .
Methods and Experimental Procedures
It can be used as a precursor or stabilizing agent in the synthesis of nanoparticles, influencing their size, shape, and functional properties .
Results and Outcomes
The use of this compound in nanotechnology has shown promising results in controlling the characteristics of nanoparticles, which could have significant implications for electronics, medicine, and materials science .
Computational Chemistry
Application Summary
In computational chemistry, 4-(Hydroxymethyl)picolinaldehyde is used as a model compound for theoretical studies and simulations .
Methods and Experimental Procedures
Advanced computational methods, such as density functional theory (DFT), are employed to predict the compound’s reactivity, stability, and interaction with other molecules .
Results and Outcomes
These studies provide valuable insights into the molecular behavior of 4-(Hydroxymethyl)picolinaldehyde, which can inform experimental approaches and lead to new discoveries in chemistry .
Agrochemistry
Application Summary
This compound is explored in agrochemistry for its potential use in developing new agrochemicals, such as pesticides and herbicides .
Methods and Experimental Procedures
4-(Hydroxymethyl)picolinaldehyde is used to synthesize new compounds that are tested for their efficacy against various agricultural pests and diseases .
Results and Outcomes
While specific data on the outcomes of these studies are often proprietary, the research aims to produce more effective and environmentally friendly agrochemical products .
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be a cause for concern . The hazard statement H302 is associated with it, suggesting that it may be harmful if swallowed . As with all chemicals, it should be handled with appropriate safety measures, including wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
4-(hydroxymethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,5,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGLHGDUTUASPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627985 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)picolinaldehyde | |
CAS RN |
212914-74-4 | |
| Record name | 4-(Hydroxymethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



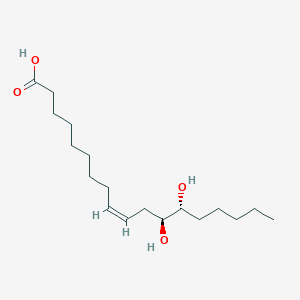
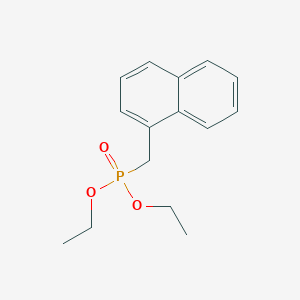
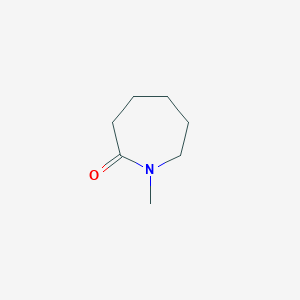
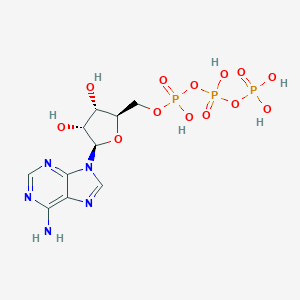
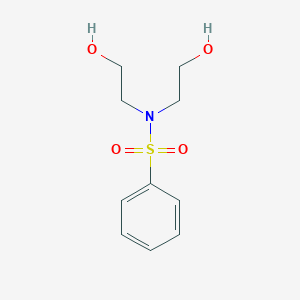
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
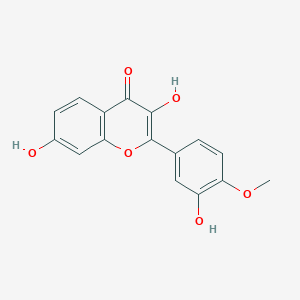
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
